BenchChemオンラインストアへようこそ!

4(S)-Edoxaban Pyridine N-Oxide

Forced Degradation Impurity Profiling Structural Elucidation

4(S)-Edoxaban Pyridine N-Oxide (CAS 2803372-49-6, synonym Edoxaban N-Oxide Impurity is a structurally defined oxidative degradation product and registered impurity of the direct oral anticoagulant Edoxaban (a Factor Xa inhibitor). This compound, with molecular formula C₂₄H₃₀ClN₇O₅S and molecular weight 564.06 g/mol, bears the N-oxide modification specifically on the chloropyridine ring of the Edoxaban scaffold, distinguishing it from the thiazolo-pyridine N-oxide isomer (CAS 2244103-96-4).

Molecular Formula C24H30ClN7O5S
Molecular Weight 564.1 g/mol
Cat. No. B13857339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(S)-Edoxaban Pyridine N-Oxide
Molecular FormulaC24H30ClN7O5S
Molecular Weight564.1 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)N=C4C=CC(=CN4O)Cl)C(=O)N(C)C
InChIInChI=1S/C24H30ClN7O5S/c1-30(2)24(36)13-4-6-15(26-20(33)21(34)29-19-7-5-14(25)11-32(19)37)17(10-13)27-22(35)23-28-16-8-9-31(3)12-18(16)38-23/h5,7,11,13,15,17,37H,4,6,8-10,12H2,1-3H3,(H,26,33)(H,27,35)/t13-,15-,17+/m0/s1
InChIKeyKLUIGRKENSYXRW-JLJPHGGASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4(S)-Edoxaban Pyridine N-Oxide: A Critical Oxidative Impurity Reference Standard for Edoxaban Drug Substance QC


4(S)-Edoxaban Pyridine N-Oxide (CAS 2803372-49-6, synonym Edoxaban N-Oxide Impurity 2) is a structurally defined oxidative degradation product and registered impurity of the direct oral anticoagulant Edoxaban (a Factor Xa inhibitor) [1]. This compound, with molecular formula C₂₄H₃₀ClN₇O₅S and molecular weight 564.06 g/mol, bears the N-oxide modification specifically on the chloropyridine ring of the Edoxaban scaffold, distinguishing it from the thiazolo-pyridine N-oxide isomer (CAS 2244103-96-4) [1][2]. It is primarily supplied as a highly characterized reference standard (HPLC purity ≥95%) for use in analytical method development, method validation (AMV), and quality control (QC) during Abbreviated New Drug Application (ANDA) submissions or commercial Edoxaban production [3].

Why 4(S)-Edoxaban Pyridine N-Oxide Cannot Be Substituted by Other Edoxaban Impurities in Compendial Testing


Generic or isomer-substitution strategies in Edoxaban impurity profiling fail because regulatory guidelines (ICH Q3B) mandate identification and quantification of each specified impurity at its correct retention time and against its specific reference standard [1]. 4(S)-Edoxaban Pyridine N-Oxide is a late-eluting, mono-N-oxide degradation product (designated DP-3 or N-oxide-2) whose chromatographic behavior and mass spectrometric fragmentation pattern are distinct from the earlier-eluting DP-2 (N-oxide-1 isomer, CAS 2244103-96-4), which bears the N-oxide on the thiazolo-pyridine ring [2][3]. Using a different N-oxide isomer or the parent Edoxaban API as a surrogate reference standard would lead to inaccurate retention time identification, peak misassignment, and failure to meet system suitability criteria during analytical method transfer or regulatory dossier submission [1].

Quantitative Evidence Guide: 4(S)-Edoxaban Pyridine N-Oxide Differentiation Against Isomeric and Class-Level Alternatives


Structural Site of N-Oxidation Defines the Pyridine 1-Oxide Regioisomer

The IUPAC name of 4(S)-Edoxaban Pyridine N-Oxide (CAS 2803372-49-6) is 5-chloro-2-(2-(((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetamido)pyridine 1-oxide, confirming the N-oxide is located on the chloropyridine ring (pyridine 1-oxide) [1]. In contrast, the comparator N-Oxide Impurity 1 (CAS 2244103-96-4) is 2-(((1R,2S,5S)-2-(2-((5-Chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamoyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine 5-oxide, with the N-oxide on the tetrahydrothiazolo-pyridine ring [1]. Both share the identical molecular formula C₂₄H₃₀ClN₇O₅S and molecular weight 564.06 g/mol, making them isobaric regioisomers that cannot be distinguished by mass spectrometry alone [1][2].

Forced Degradation Impurity Profiling Structural Elucidation

Chromatographic Resolution of Three Oxidative Degradation Products Including N-Oxide-2 (DP-3)

In the validated RP-HPLC-MS method reported by Alluri and Sharma (2023), the three oxidative degradation impurities of Edoxaban tosylate hydrate—Di-N-oxide (DP-1), N-oxide-1 (DP-2), and N-oxide-2 (DP-3, corresponding to 4(S)-Edoxaban Pyridine N-Oxide)—were well resolved from each other and from the parent Edoxaban peak using a YMC Triart phenyl column with gradient elution of 10 mM ammonium acetate and acetonitrile:methanol at a detection wavelength of 290 nm [1]. This resolution confirms that 4(S)-Edoxaban Pyridine N-Oxide (DP-3) has a distinct retention time allowing unambiguous peak identification compared to the other N-oxide isomer (DP-2) [1]. The validated HPLC method met ICH Q2(R1) system suitability criteria for resolution between adjacent degradation peaks [1].

HPLC Method Development Stability-Indicating Assay Oxidative Forced Degradation

USP Catalog Listing as a Pharmaceutical Analytical Impurity (PAI) Reference Material

4(S)-Edoxaban Pyridine N-Oxide is catalogued by the United States Pharmacopeia (USP) as a Pharmaceutical Analytical Impurity (PAI) under Catalog No. 1A13890, CAS RN 2803372-49-6, with a supplied quantity of 25 mg at a list price of $650.00 . This formal listing distinguishes it from other Edoxaban N-oxide impurities that are not available through an official pharmacopeial source [1]. The USP PAI designation provides a recognized level of regulatory acceptance for use in compendial testing, ANDA submissions, and QC batch release applications . A COA from a commercial vendor (Naarini Molbio Pharma) confirms the compound achieves an HPLC purity of ≥95% with characterization by ¹H NMR, IR, and ESI-MS .

Pharmacopeial Reference Standards Quality Control Regulatory Compliance

Di-N-Oxide Impurity (DP-1) Identified as a Distinct New Oxidative Degradation Product

Alluri and Sharma (2023) identified the Di-N-oxide impurity (DP-1) as a new oxidative degradation product characterized for the first time in Edoxaban tosylate hydrate, distinct from the well-recognized mono-N-oxide impurities DP-2 and DP-3 [1]. The Di-N-oxide contains two N-oxide groups, resulting in a mass shift of +32 Da relative to the parent Edoxaban, compared to +16 Da for the mono-N-oxide impurities including 4(S)-Edoxaban Pyridine N-Oxide (DP-3) [1]. High-resolution Q-TOF mass spectrometry enabled elemental composition confirmation and mass error determination for each degradation product, with the three impurities showing distinct MS/MS fragmentation patterns [1]. This evidence underscores that 4(S)-Edoxaban Pyridine N-Oxide is a mono-N-oxide species that must be differentiated from the Di-N-oxide impurity during stability-indicating method validation.

Novel Impurity Identification Q-TOF Mass Spectrometry Forced Degradation Study

Regulatory-Driven Need for Individual N-Oxide Impurity Reference Standards in Generic Drug Applications

Per ICH Q3B(R2), any impurity present at or above the identification threshold (typically 0.1% for a maximum daily dose of ≤2 g) must be individually identified and quantified against its specific reference standard [1]. Edoxaban tosylate hydrate undergoes significant degradation under oxidative stress, generating three distinct degradation products (DP-1, DP-2, DP-3) that each require separate reference standards for accurate quantification [2]. Multiple commercial suppliers (SynZeal, Veeprho, ChemWhat) specifically list 4(S)-Edoxaban Pyridine N-Oxide (CAS 2803372-49-6) as a standalone reference standard for ANDA method validation and QC, while also noting that it is distinguishable from N-Oxide Impurity 1 (CAS 2244103-96-4) and other N-oxide variants [3][4].

ANDA Submission ICH Q3B Compliance Reference Standard Qualification

Key Procurement and Application Scenarios for 4(S)-Edoxaban Pyridine N-Oxide


Oxidative Forced Degradation Study for ANDA Stability-Indicating Method Validation

In generic Edoxaban drug development, an oxidative forced degradation study using hydrogen peroxide stress is required to identify and characterize degradation products [1]. 4(S)-Edoxaban Pyridine N-Oxide serves as the reference standard for the DP-3 (N-oxide-2) peak, enabling accurate quantification of this mono-N-oxide species alongside DP-2 (N-oxide-1) and the novel Di-N-oxide DP-1 [1]. The validated HPLC method resolves all three degradation products using a phenyl column with MS-compatible mobile phase, and procurement of the USP-listed reference standard (Catalog No. 1A13890) ensures regulatory acceptance of the peak assignment .

Quality Control Batch Release Testing During Commercial Edoxaban API Manufacturing

During commercial manufacture of Edoxaban drug substance, monitoring of oxidative impurity levels is mandated per ICH Q3B requirements, with each specified impurity requiring its own reference standard for accurate quantification [1]. 4(S)-Edoxaban Pyridine N-Oxide (CAS 2803372-49-6) must be included as a working reference standard in the related substances HPLC method to confirm that the pyridine N-oxide impurity is controlled within the acceptable limit . Multiple accredited reference standard suppliers (USP, Veeprho, SynZeal) provide batch-specific COAs with HPLC purity ≥95% and structural characterization data to support QC laboratory documentation .

Mass Spectrometry Method Development for Impurity Identification in Edoxaban Drug Product

High-resolution Q-TOF mass spectrometry is the primary technique for identifying and confirming Edoxaban oxidative degradation impurities, including the mono-N-oxide DP-3 and the Di-N-oxide DP-1 [1]. 4(S)-Edoxaban Pyridine N-Oxide is the required reference compound for establishing the MS/MS fragmentation pattern specific to the pyridine N-oxide regioisomer, which exhibits a characteristic mass shift of +16 Da relative to Edoxaban and distinct fragmentation from the thiazolo-pyridine N-oxide isomer (DP-2) [1]. Procurement of a highly characterized reference standard with ESI-MS data included in the COA is essential for accurate impurity identification during method transfer and inter-laboratory comparability .

Regulatory Dossier Compilation for Edoxaban Generic Drug ANDA Submission

A complete ANDA submission for generic Edoxaban requires a comprehensive impurity profile section (Module 3.2.S.3.2) documenting all specified impurities, their reference standards, and analytical procedures [1]. 4(S)-Edoxaban Pyridine N-Oxide must be listed as a specified impurity with its CAS number (2803372-49-6), chemical name, molecular formula (C₂₄H₃₀ClN₇O₅S), and molecular weight (564.06 g/mol) . The reference standard certificate of analysis, including HPLC purity, water content, and identity confirmation (¹H NMR, IR, MS), must be provided to demonstrate that the impurity reference material meets pharmacopeial quality standards and is suitable for the proposed analytical method .

Quote Request

Request a Quote for 4(S)-Edoxaban Pyridine N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.